molecular formula C9H9F2NO2 B13344421 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid

2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13344421
M. Wt: 201.17 g/mol
InChI Key: ROMHHEITWLBPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 2-position and a difluoroacetic acid moiety at the 2-position of the pyridine ring. The presence of the difluoroacetic acid group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpyridine and difluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or platinum-based catalysts.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluoroacetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpyridin-4-yl)-2,2-difluoroacetic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-Propylpyridin-4-yl)-2,2-difluoroacetic acid: Similar structure but with a propyl group instead of an ethyl group.

    2-(2-Isopropylpyridin-4-yl)-2,2-difluoroacetic acid: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-(2-Ethylpyridin-4-yl)-2,2-difluoroacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the difluoroacetic acid moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(2-ethylpyridin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H9F2NO2/c1-2-7-5-6(3-4-12-7)9(10,11)8(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

ROMHHEITWLBPSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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